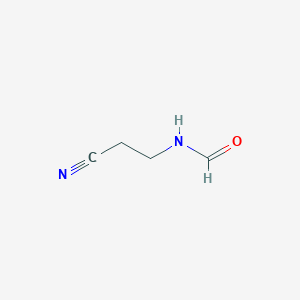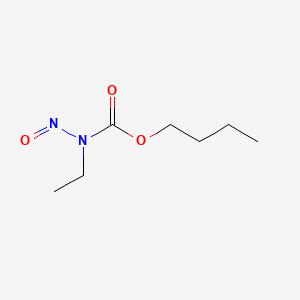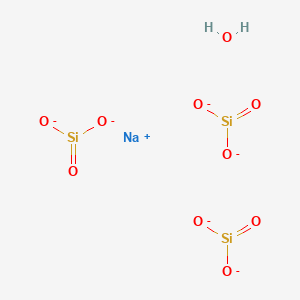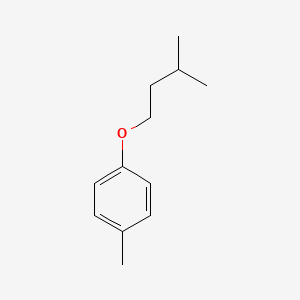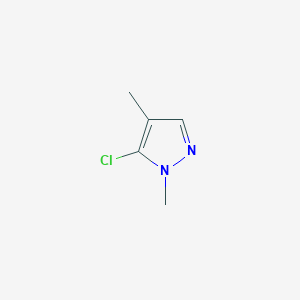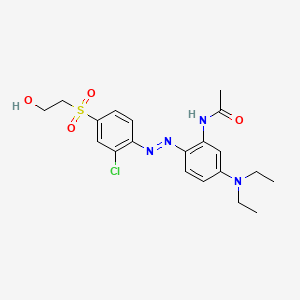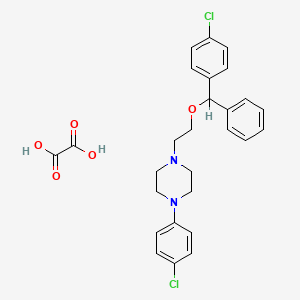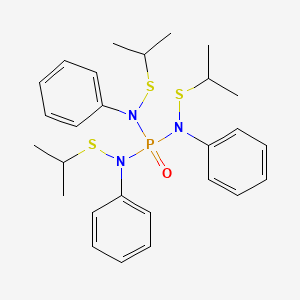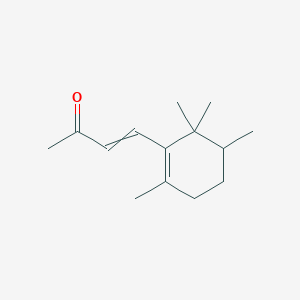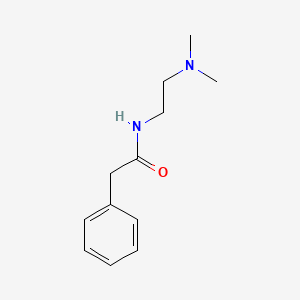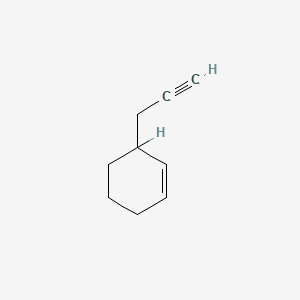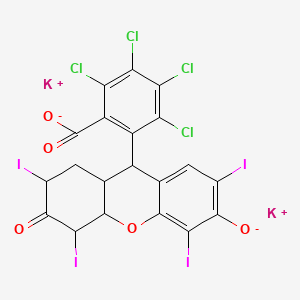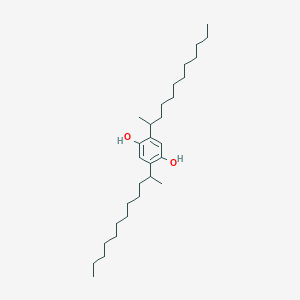
1,4-Benzenediol, 2,5-di-sec-dodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di-sec-dodecylhydroquinone is an organic compound with the molecular formula C30H54O2 and a molecular weight of 446.74856 g/mol It is a derivative of hydroquinone, where the hydrogen atoms at the 2 and 5 positions are replaced by sec-dodecyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-sec-dodecylhydroquinone typically involves the alkylation of hydroquinone with sec-dodecyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete substitution .
Industrial Production Methods
In an industrial setting, the production of 2,5-Di-sec-dodecylhydroquinone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di-sec-dodecylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced back to hydroquinone derivatives under suitable conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sec-dodecyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinone derivatives, and substituted hydroquinones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,5-Di-sec-dodecylhydroquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Di-sec-dodecylhydroquinone involves its ability to donate electrons and act as an antioxidant. It can interact with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. The compound may also interact with specific molecular targets and pathways involved in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Di-tert-butylhydroquinone: Another hydroquinone derivative with tert-butyl groups instead of sec-dodecyl groups.
2,5-Dimethylhydroquinone: A simpler derivative with methyl groups, used in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness
2,5-Di-sec-dodecylhydroquinone is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where other hydroquinone derivatives may not be as effective .
Propriétés
Numéro CAS |
60350-71-2 |
|---|---|
Formule moléculaire |
C30H54O2 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
2,5-di(dodecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26,31-32H,5-22H2,1-4H3 |
Clé InChI |
NWUNKFTVLXWQQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
